molecular formula C23H27N3O3 B591107 (methylcarboxy-C)(triethylphosphonate-P)dihydroboron CAS No. 137494-09-8

(methylcarboxy-C)(triethylphosphonate-P)dihydroboron

Cat. No.: B591107
CAS No.: 137494-09-8
M. Wt: 393.487
InChI Key: JWARISOWNKYPRB-OAQYLSRUSA-N
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Description

The compound “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” is a hypothetical organoboron compound that features a methylcarboxy group attached to carbon, a triethylphosphonate group attached to phosphorus, and a dihydroboron moiety. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” might involve the following steps:

    Formation of the Methylcarboxy Group: This could be achieved through the carboxylation of a methyl group using carbon dioxide under basic conditions.

    Introduction of the Triethylphosphonate Group: This step might involve the reaction of a suitable phosphorus reagent, such as triethylphosphite, with an appropriate organic substrate.

    Incorporation of the Dihydroboron Moiety: This could be done by reacting a boron-containing reagent, such as borane (BH3), with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of organoboron compounds often involves large-scale reactions under controlled conditions. The specific methods would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Organoboron compounds can undergo various types of reactions, including:

    Oxidation: Conversion of the boron moiety to boronic acids or borates.

    Reduction: Reduction of the boron moiety to form boranes.

    Substitution: Replacement of the boron moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boranes.

Scientific Research Applications

Organoboron compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as probes for biological imaging.

    Medicine: Investigated for their potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of polymers, ceramics, and other advanced materials.

Mechanism of Action

The mechanism of action of organoboron compounds often involves the interaction of the boron moiety with specific molecular targets. For example, in Suzuki-Miyaura cross-coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds may interact with enzymes or other proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.

    Boranes: Compounds containing boron-hydrogen bonds.

    Phosphonates: Compounds containing phosphorus-carbon bonds.

Uniqueness

The uniqueness of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” lies in its combination of functional groups, which may impart unique reactivity and properties compared to other organoboron compounds. The presence of both a triethylphosphonate group and a dihydroboron moiety could make it particularly useful in specific synthetic applications or as a multifunctional reagent.

Properties

CAS No.

137494-09-8

Molecular Formula

C23H27N3O3

Molecular Weight

393.487

IUPAC Name

N-[(1S)-2-[(4-methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-15-11-22(28-4)16(2)10-19(15)13-24-14-21(18-8-6-5-7-9-18)25-23(27)20-12-17(3)29-26-20/h5-12,21,24H,13-14H2,1-4H3,(H,25,27)/t21-/m1/s1

InChI Key

JWARISOWNKYPRB-OAQYLSRUSA-N

SMILES

CC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C)C)OC

Synonyms

(methylcarboxy-C)(triethylphosphonate-P)dihydroboron

Origin of Product

United States

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